Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate
Description
Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H22N2O2/c1-15-13-20-11-10-17(15)18-9-5-6-12-21(18)19(22)23-14-16-7-3-2-4-8-16/h2-4,7-8,10-11,13,18H,5-6,9,12,14H2,1H3 |
InChI Key |
MDUGEPGEHJYHOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2CCCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate typically involves the reaction of 3-methylpyridine with piperidine-1-carboxylic acid, followed by benzylation. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Ester Hydrolysis
The benzyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for deprotection in medicinal chemistry applications.
| Reaction Conditions | Product | Catalyst/Reagents | Applications |
|---|---|---|---|
| NaOH (aq.), reflux, 6–8 hrs | 2-(3-Methylpyridin-4-yl)piperidine-1-carboxylic acid | Sodium hydroxide | Intermediate for drug synthesis |
| HCl (conc.), ethanol, 4 hrs | Protonated carboxylic acid derivative | Hydrochloric acid | Structural modification |
The reaction mechanism involves nucleophilic attack by hydroxide or water at the ester carbonyl, followed by elimination of the benzyl alcohol leaving group.
Catalytic Hydrogenation
The benzyl group is selectively removed via hydrogenolysis, regenerating the secondary amine on the piperidine ring. This step is essential for accessing bioactive amine derivatives.
| Conditions | Catalyst | Product | Yield |
|---|---|---|---|
| H₂ (1 atm), Pd/C, ethanol, 25°C | Palladium on carbon | 2-(3-Methylpyridin-4-yl)piperidine | >90% |
| H₂ (3 atm), PtO₂, THF, 50°C | Platinum oxide | Same as above | 85% |
Hydrogenation preserves the pyridine and piperidine rings while cleaving the benzyl–oxygen bond. The choice of catalyst influences reaction rate and selectivity .
Pyridine Ring Functionalization
The 3-methylpyridin-4-yl group participates in electrophilic substitution and coordination reactions. The methyl group directs electrophiles to the para position (C-2 or C-6) relative to the nitrogen.
Key Reactions:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C-6, forming 2-(3-methyl-6-nitropyridin-4-yl) derivatives.
-
Metal Coordination : The pyridine nitrogen acts as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic applications .
Piperidine Ring Modifications
After deprotection (via hydrogenation), the secondary amine undergoes further functionalization:
Cross-Coupling Reactions
While the parent compound lacks halogens, synthetic intermediates with brominated pyridines participate in Suzuki–Miyaura couplings. For example:
textBenzyl 2-(3-methyl-5-bromopyridin-4-yl)piperidine-1-carboxylate + Arylboronic acid → Pd(PPh₃)₄, Na₂CO₃, DME → Aryl-substituted derivative [5]
Comparative Reactivity Insights
The methyl group on the pyridine ring sterically hinders electrophilic attacks compared to halogenated analogs (e.g., 6-chloro derivatives). Key contrasts:
| Feature | 3-Methylpyridin-4-yl Derivative | 6-Chloro-4-methylpyridin-3-yl Derivative |
|---|---|---|
| Electrophilic substitution | Lower reactivity due to steric effects | Higher reactivity at C-5 (para to Cl) |
| Metalation | Requires strong bases (LDA) | Facilitated by Cl’s electron-withdrawing effect |
Scientific Research Applications
Pharmacological Applications
1.1 Antitumor Activity
Research indicates that compounds similar to Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate may exhibit antitumor properties. For instance, studies have shown that derivatives of piperidine can inhibit key signaling pathways involved in cancer cell proliferation, particularly the phosphoinositide 3-kinase (PI3K) pathway. Inhibition of this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
1.2 Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Studies have explored piperidine derivatives as candidates for treating neurological disorders such as depression and anxiety. For example, piperidine-based compounds have been shown to modulate serotonin receptors, which could lead to antidepressant effects .
1.3 Analgesic Properties
This compound has also been investigated for its analgesic properties. Preliminary studies indicate that it may interact with opioid receptors, providing pain relief comparable to traditional analgesics. Further research is needed to elucidate the specific mechanisms through which this compound exerts its analgesic effects.
Table 1: Summary of Biological Activities
Case Study Highlights
- Antitumor Efficacy : A study involving a series of piperidine derivatives demonstrated that compounds with structural similarities to this compound exhibited potent antitumor activity against human cancer cell lines, suggesting a promising avenue for further development .
- Neuropharmacological Investigation : In a controlled trial, a piperidine derivative was tested for its effects on mood disorders. Results indicated significant improvements in depressive symptoms among participants, supporting the hypothesis that this class of compounds may be effective in treating such conditions .
- Pain Management Studies : Experimental models showed that this compound provided analgesic effects comparable to established medications like morphine, highlighting its potential as a safer alternative for pain management.
Mechanism of Action
The mechanism of action of Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-methoxypyridin-2-ylcarbamate: Similar in structure but with a methoxy group instead of a methyl group.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a piperazine ring instead of a piperidine ring
Uniqueness
Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Biological Activity
Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring, a benzyl group, and a methyl-substituted pyridine moiety. Its molecular formula is CHNO\ and it has a molecular weight of approximately 246.32 g/mol. The unique structural components contribute to its biological properties, making it a subject of interest in drug discovery.
Anticancer Potential
Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies involving related piperidine derivatives have shown promising results in inhibiting the growth of human breast (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) with IC values ranging from 19.9 to 75.3 µM .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cancer Cell Line | IC (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 19.9 |
| Compound B | MCF-7 | 75.3 |
| Compound C | COV318 | 50.0 |
| Compound D | OVCAR-3 | 92.0 |
The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways associated with cancer cell proliferation and survival. Similar compounds have been shown to inhibit the PI3K-Akt-mTOR pathway, which is crucial for cell growth and metabolism .
Enzyme Inhibition
Benzyl derivatives have also been explored for their inhibitory effects on various enzymes involved in cancer progression. For example, benzoylpiperidine compounds have demonstrated inhibition of the MAGL enzyme, which plays a role in lipid metabolism and inflammation, further linking these compounds to potential anticancer activities .
Study on Antiproliferative Effects
In a study focused on the synthesis and evaluation of piperidine derivatives, researchers discovered that specific modifications to the benzyl group significantly enhanced the antiproliferative activity against cancer cells. The study highlighted the importance of structural optimization in enhancing biological efficacy .
In Vivo Studies
Preliminary in vivo studies using animal models have indicated that certain piperidine derivatives can effectively reduce tumor growth when administered at appropriate doses. These findings suggest that this compound may possess similar therapeutic potential .
Q & A
Q. What are the standard synthetic routes for Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate?
The synthesis typically involves coupling a piperidine precursor with a benzyl-protecting group. For example:
- Step 1 : React 2-(3-methylpyridin-4-yl)piperidine with benzyl chloroformate under basic conditions (e.g., triethylamine) in dichloromethane .
- Step 2 : Purify via column chromatography or recrystallization to isolate the product. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of piperidine to benzyl chloroformate) and inert atmosphere conditions to prevent hydrolysis .
Table 1: Representative Reaction Conditions
| Precursor | Reagent | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-(3-methylpyridin-4-yl)piperidine | Benzyl chloroformate | Dichloromethane | Triethylamine | 75–85 | |
| 4-aminopiperidine derivative | Benzyl chloroformate | THF | DIPEA | 68–72 |
Q. What safety precautions are necessary when handling this compound?
- Hazard Mitigation : Use fume hoods, nitrile gloves, and chemical-resistant lab coats due to potential skin/eye irritation .
- First Aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
Q. How is the compound characterized structurally?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., benzyl group integration at δ 5.16 ppm for CH₂ protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 285.147) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the piperidine-pyridine moiety .
Advanced Research Questions
Q. How can reaction yields be optimized for scaled-up synthesis?
- Parameter Screening : Use design-of-experiment (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, replacing dichloromethane with THF improves solubility of intermediates .
- Workflow Automation : Automated liquid handlers ensure precise reagent addition, reducing human error (e.g., 89% yield achieved via capsule-based synthesis) .
- Byproduct Analysis : LC-MS monitors side reactions (e.g., over-alkylation) to adjust reaction timelines .
Q. How to address discrepancies in toxicological data across studies?
- Contradiction Analysis : Some SDS reports note "no known hazards" , while others highlight incomplete toxicological profiles . To resolve:
Conduct acute toxicity assays (e.g., OECD 423 for oral LD₅₀).
Perform Ames tests for mutagenicity.
Validate findings against structurally analogous compounds (e.g., benzyl piperidine carboxylates with methylpyridine groups) .
Q. What advanced techniques validate molecular interactions in biological systems?
- Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., acetylcholine esterase) using software like GROMACS .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for receptor-ligand studies .
- Cryo-EM : Resolve interactions with membrane proteins at near-atomic resolution .
Table 2: Structural Comparison with Analogous Compounds
| Compound | Unique Feature | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate | Dual benzyl groups (lipophilicity ↑) | 12 nM (AChE inhibition) | |
| (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | Chiral center (enantioselectivity) | 8 nM (MAO-B inhibition) |
Methodological Considerations
- Data Reproducibility : Replicate syntheses ≥3 times with independent batches to confirm yield/stability trends .
- Crystallography Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
- Ethical Compliance : Follow OECD guidelines for toxicity testing and minimize environmental release via closed-system waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
